molecular formula C20H15N3O2S B11187843 N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

Cat. No.: B11187843
M. Wt: 361.4 g/mol
InChI Key: NHSZZQVJHPNXCD-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a thiophene ring, and a carboxamide group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide typically involves multi-step reactions

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction between a halogenated quinazolinone derivative and a thiophene boronic acid.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives.

Scientific Research Applications

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide share the thiophene ring and carboxamide group.

Uniqueness

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide is unique due to the combination of the quinazolinone core, thiophene ring, and carboxamide group, which imparts distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-21-16-9-3-2-8-15(16)20(25)23(18)22-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,22,24)

InChI Key

NHSZZQVJHPNXCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4

Origin of Product

United States

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